3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a bromine atom at the 3-position and a trifluoromethyl group at the 8-position of the imidazo[1,2-a]pyridine ring system. The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and drug discovery. Its Chemical Abstracts Service number is 1263061-60-4, and it has a molecular formula of CHBrFN with a molecular weight of approximately 265.03 g/mol .
The compound is classified under various chemical safety regulations, including Regulation (EC) No 1272/2008. It is noted for potential hazards such as serious eye damage or irritation and respiratory tract irritation. The occupational exposure banding categorizes it as E, with an exposure limit of ≤ 0.01 mg/m³ .
The synthesis of 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves cyclization reactions using α-bromoketones and 2-aminopyridines. One common method employs ethyl acetate as a solvent along with tert-butyl hydroperoxide as an oxidizing agent. This reaction can proceed through a one-pot tandem cyclization/bromination process without requiring a base, which simplifies the synthetic route .
Industrial Production Methods:
For large-scale production, continuous flow reactors and automated systems are often utilized to ensure consistent quality and yield. Reaction conditions are meticulously controlled to minimize impurities and enhance efficiency during the synthesis process.
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo several types of chemical reactions:
The mechanism of action for 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity. For instance, in the context of treating tuberculosis, it may inhibit key enzymes involved in bacterial cell wall synthesis, ultimately leading to bacterial death.
The compound has been classified under various hazard categories due to its potential effects on health when exposed through inhalation or skin contact. It is essential to follow safety protocols when handling this chemical in laboratory settings .
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
The imidazo[1,2-a]pyridine scaffold is a bicyclic 5-6 fused heterocycle characterized by an electron-rich π-system, planarity, and hydrogen-bond-accepting nitrogen atoms. These features enable diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. The scaffold's aromaticity and charge distribution create a polarized electronic environment ideal for binding to enzymatic pockets, while its physicochemical properties (e.g., balanced logP and moderate molecular weight) support drug-likeness. Clinically approved drugs (zolpidem, alpidem) exploit this scaffold for CNS activity due to its blood-brain barrier permeability and metabolic stability. The structure's synthetic versatility allows regioselective functionalization at C-3, C-6, and C-8 positions, enabling targeted pharmacological optimization [2] [7].
Halogen atoms (particularly bromine) at the C-3 position serve dual roles:
The trifluoromethyl (CF₃) group at C-8 exerts profound effects:
This combination creates synergistic effects—bromine enables derivatization while CF₃ optimizes bioavailability, making 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine a strategic pharmacophore [4] [9].
This compound (CAS: 1263061-60-4; MW: 265.03 g/mol) emerged as a key intermediate during medicinal chemistry investigations into imidazo[1,2-a]pyridine-based antimycobacterials (~2010s). Early synthetic routes employed:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1